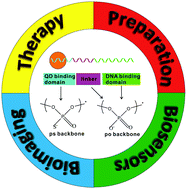DNA-templated quantum dots and their applications in biosensors, bioimaging, and therapy
Journal of Materials Chemistry B Pub Date: 2019-11-13 DOI: 10.1039/C9TB01870K
Abstract
Over the past 10 years, DNA functionalized quantum dots (QDs) have attracted considerable attention in sensing and imaging of disease-relevant biological targets, as well as cancer therapy. Considerable efforts have been devoted to obtaining DNA functionalized QDs with enhanced stability and quantum yield. Here, we focus on a one-pot method, in which phosphorothioate-modified DNA is used as the co-ligand on the basis of the strong binding of sulfur and Cd2+. After a short summary of the preparation of DNA-templated QDs, versatile bioapplications based on the constructed ratiometric fluorescent probes, nanobeacons and multiple bottom-up assemblies will be discussed. A substantial part of the review will focus on these applications, ranging from small molecule, biological macromolecule, cancer cell and pathogen sensing to in vitro and in vivo imaging. Besides, drug or siRNA delivery based on DNA-templated QD assemblies will also be briefly discussed here.


Recommended Literature
- [1] Contents list
- [2] Label-free electrochemiluminescent immunosensor for α-fetoprotein: performance of Nafion–carbon nanodots nanocomposite films as antibody carriers†
- [3] Sn(ii)–carbon bond reactivity: radical generation and consumption via reactions of a stannylene with alkynes†
- [4] Multiform La2O3: Yb3+/Er3+/Tm3+ submicro-/microcrystals derived by hydrothermal process: Morphology control and tunable upconversion luminescence properties†
- [5] X-Ray crystal structure of (tetraphenylimidodiphosphinato)silver(I): an unexpected tetranuclear complex with two modes of coordination of silver
- [6] The curious case of a sterically crowded Stenhouse salt†
- [7] Optical limiting in the visible range: molecular engineering around N4,N4′-bis(4-methoxyphenyl)-N4,N4′-diphenyl-4,4′-diaminobiphenyl
- [8] Recent advances in the capture and abatement of toxic gases and vapors by metal–organic frameworks
- [9] Energy framework and solubility: a new predictive model in the evaluation of the structure–property relationship of pharmaceutical solid forms†
- [10] Photoresponsive CuS@polyaniline nanocomposites: An excellent synthetic bactericide against several multidrug-resistant pathogenic strains†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 105931-56-4
-
CAS no.: 13490-74-9
-
CAS no.: 135861-49-3









